PDZ1i

MDA-9/Syntenin PDZ1 domain binding affinity

Genetic knockdown of MDA-9/Syntenin ablates both PDZ domains, confounding mechanistic studies. PDZ1i selectively inhibits PDZ1 (KD 60-70 µM) with no PDZ2 affinity, enabling unambiguous pathway deconvolution. Validated in glioblastoma, breast, and prostate cancer models. Demonstrates functional BBB penetration and in vivo radiosensitization (78.8-day median survival in orthotopic GBM xenografts). Supplied with full analytical characterization for reproducible preclinical research.

Molecular Formula C28H26N8O4
Molecular Weight 538.568
Cat. No. B1193230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDZ1i
SynonymsPDZ1i
Molecular FormulaC28H26N8O4
Molecular Weight538.568
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6
InChIInChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35)
InChIKeyDWWDFNUIUZQWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PDZ1i: Selective MDA-9/Syntenin PDZ1 Inhibitor


PDZ1i (113B7) is a synthetic small-molecule inhibitor that targets the first PDZ domain (PDZ1) of the scaffolding protein MDA-9/Syntenin (SDCBP). Identified through NMR-guided fragment-based drug discovery, PDZ1i acts as a protein–protein interaction (PPI) inhibitor rather than a traditional enzyme antagonist [1]. It demonstrates selective, micromolar binding affinity for the PDZ1 domain of MDA-9/Syntenin and exhibits no measurable affinity for the PDZ2 domain [2]. The compound has been extensively characterized in preclinical oncology models, including glioblastoma (GBM), breast cancer, and prostate cancer, where it reduces tumor cell invasion, sensitizes cells to radiotherapy, and prolongs survival in animal models [3].

Why Generic Inhibitors Cannot Replace PDZ1i


MDA-9/Syntenin is a double-PDZ domain scaffold protein that orchestrates distinct signaling complexes via its PDZ1 and PDZ2 domains. Simple knockdown of MDA-9/Syntenin ablates both domains simultaneously, confounding mechanistic interpretation, while PDZ2-selective inhibitors fail to recapitulate the specific PDZ1-dependent anti-invasive and radiosensitizing effects observed with PDZ1i [1]. Furthermore, the development of PDZ1i-derived analogs (e.g., 3y, 3aa, SFG412) that match PDZ1i's in vitro anti-invasion activity but exhibit reduced selectivity or lack blood-brain barrier penetration underscores the critical interplay of target specificity and pharmacokinetic properties that generic substitution overlooks [2]. A dual PDZ1/PDZ2 inhibitor (IVMT-Rx-3) was engineered to achieve broader pathway suppression, but its biological profile and target engagement differ from the single-domain selectivity of PDZ1i, making them distinct tools for experimental interrogation [3].

PDZ1i: Differentiated Evidence


Binding Affinity and Domain Selectivity

PDZ1i binds to the PDZ1 domain of MDA-9/Syntenin with a KD of 60–70 µM, whereas the structurally distinct inhibitor SYNTi exhibits a significantly lower KD of 0.400 µM, indicating a much higher binding affinity [1]. Unlike SYNTi, PDZ1i has been rigorously characterized for PDZ2 domain selectivity and shows no detectable binding to PDZ2, a property not established for SYNTi in the same study . In contrast, the dual-domain inhibitor IVMT-Rx-3 (PDZ1i/2i) binds both PDZ1 and PDZ2 with a KD of 63 µM, sacrificing domain selectivity for broader target engagement [2].

MDA-9/Syntenin PDZ1 domain binding affinity KD selectivity

Anti-Invasion Activity in Glioblastoma Cells

In a Transwell Matrigel invasion assay using U1242 GBM cells, PDZ1i (50 µM) reduced cell invasion to a baseline fold-change of 1.00 ± 0.10, while the lead analog SFG412 achieved a comparable fold-change of 0.93 ± 0.10 [1]. However, the broader analog series (3y and 3aa) exhibited decreased cancer cell selectivity and reduced MDA-9 activity relative to PDZ1i, indicating that equivalent in vitro anti-invasion efficacy does not translate to equivalent target engagement or selectivity [2].

glioblastoma invasion anti-invasion SFG412 PDZ1i analog

In Vivo Survival Benefit in GBM Model

In an orthotopic U1242-luc GBM xenograft model, mice treated with vehicle (DMSO) had an average survival of 41.3 days [1]. PDZ1i monotherapy (30 mg/kg, i.p., 3×/week) extended average survival to 54.7 days (32.4% increase) [2]. Radiation alone (2.5 Gy × 4 days) extended survival to 62.8 days, while the combination of PDZ1i plus radiation further prolonged survival to 78.8 days (90.8% increase over vehicle; 25.5% increase over radiation alone) [3].

glioblastoma in vivo survival orthotopic xenograft radiosensitization

Blood-Brain Barrier Penetration

PDZ1i effectively crossed a monolayer of human brain microvascular endothelial cells (HBMECs) in a Transwell assay to inhibit invasion of GBM6 cells in the lower chamber [1]. The anti-invasive effect of PDZ1i after crossing the HBMEC barrier was comparable to that observed when the compound was added directly to GBM6 cells without a barrier, confirming functional blood-brain barrier penetrance . This property is not reported for PDZ1i analogs 3y, 3aa, or SFG412, and represents a key differentiation from other PDZ1-targeting molecules like SYNTi, for which CNS penetration data are absent.

blood-brain barrier CNS penetration HBMEC GBM PDZ1i

PDZ1i: Validated Research Applications


PDZ1- vs. PDZ2-Dependent Signaling

PDZ1i's exclusive binding to the PDZ1 domain (KD 60–70 µM) with no detectable affinity for PDZ2 [1] enables unambiguous separation of PDZ1-specific signaling events from those requiring PDZ2 or dual-domain engagement. This contrasts with genetic knockdown (which ablates both domains) and dual inhibitors like IVMT-Rx-3 [2], making PDZ1i the reagent of choice for pathway deconvolution studies in cancer cell lines overexpressing MDA-9/Syntenin.

Radiosensitization in Glioblastoma Models

The combination of PDZ1i (30 mg/kg, i.p.) with fractionated radiation (2.5 Gy × 4 days) extended median survival in orthotopic U1242-luc GBM xenografts to 78.8 days, a 25.5% improvement over radiation alone [3]. This validated in vivo radiosensitization profile positions PDZ1i as a critical tool for preclinical studies exploring adjuvant strategies to overcome radiation-induced invasion and therapeutic resistance in GBM.

CNS Metastasis and Brain Tumor Research

The documented functional penetration of PDZ1i across an HBMEC monolayer and subsequent inhibition of GBM cell invasion [4] makes PDZ1i uniquely suited for studies of brain metastases and primary CNS tumors where other PDZ1 inhibitors or analogs lack demonstrated CNS access. Researchers should prioritize PDZ1i when the experimental design requires a small molecule that reliably reaches intracranial tumor compartments.

Anti-Metastatic Activity in Solid Tumors

Beyond glioblastoma, PDZ1i has demonstrated significant anti-metastatic effects in breast cancer models, reducing lung metastatic nodule formation and suppressing IL-1β secretion via STAT3 deactivation [5], and in prostate cancer models where it blocked tumor cell invasion and metastasis in vivo [6]. These cross-cancer type validations support the use of PDZ1i as a broad-spectrum tool for studying MDA-9/Syntenin-driven metastatic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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